molecular formula C21H14N2O6 B607414 FAM hydrazide 6-isomer CAS No. 2183440-65-3

FAM hydrazide 6-isomer

Cat. No.: B607414
CAS No.: 2183440-65-3
M. Wt: 390.35
InChI Key: IEXMMCATQIRAQZ-UHFFFAOYSA-N
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Description

FAM hydrazide 6-isomer is a derivative of fluorescein, a xanthene dye. This compound is primarily used for labeling carbonyl compounds, such as aldehydes and ketones. It is known for its bright fluorescence, which makes it compatible with various instruments used in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

FAM hydrazide 6-isomer is synthesized by reacting fluorescein with hydrazine. The reaction typically occurs in an organic solvent such as dimethylformamide or dimethyl sulfoxide, under controlled temperature conditions. The product is then purified using techniques like recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

FAM hydrazide 6-isomer undergoes several types of chemical reactions, including:

    Condensation Reactions: Reacts with carbonyl compounds to form hydrazones.

    Oxidation and Reduction: Can be involved in redox reactions depending on the reagents used

Common Reagents and Conditions

    Condensation: Typically involves aldehydes or ketones in the presence of an acid catalyst.

    Oxidation: Uses oxidizing agents like hydrogen peroxide.

    Reduction: Uses reducing agents such as sodium borohydride

Major Products

    Hydrazones: Formed from the reaction with carbonyl compounds.

    Oxidized or Reduced Derivatives: Depending on the specific redox reaction conditions

Scientific Research Applications

FAM hydrazide 6-isomer is widely used in various fields of scientific research:

    Chemistry: Used as a fluorescent labeling agent for studying reaction mechanisms and molecular interactions.

    Biology: Employed in the labeling and tracking of biomolecules, aiding in the study of cellular processes.

    Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.

    Industry: Applied in the development of fluorescent probes and dyes for various industrial applications .

Mechanism of Action

FAM hydrazide 6-isomer exerts its effects through its ability to form stable hydrazone bonds with carbonyl compounds. This reaction is facilitated by the hydrazide group, which reacts with aldehydes and ketones to form a covalent bond. The resulting fluorescent product can be easily detected and measured, making it a valuable tool in various analytical techniques .

Comparison with Similar Compounds

Similar Compounds

    FAM hydrazide 5-isomer: Another isomer of fluorescein hydrazide with similar properties but different spatial configuration.

    Fluorescein isothiocyanate: A derivative of fluorescein used for labeling amine groups.

    Rhodamine hydrazide: A similar fluorescent dye used for labeling carbonyl compounds

Uniqueness

FAM hydrazide 6-isomer is unique due to its specific isomeric form, which provides distinct fluorescence properties and reactivity. This makes it particularly suitable for certain applications where other isomers or derivatives may not perform as effectively .

Properties

IUPAC Name

4-(hydrazinecarbonyl)-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O6/c22-23-20(26)10-1-4-13(21(27)28)16(7-10)19-14-5-2-11(24)8-17(14)29-18-9-12(25)3-6-15(18)19/h1-9,24H,22H2,(H,23,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXMMCATQIRAQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NN)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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